3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid serves as a crucial building block in the synthesis of various biologically active compounds, particularly retinoids. These retinoids demonstrate significant potential in treating various diseases, including cancer, dermatological conditions, diabetes, and neurodegenerative disorders [, , , , , , ]. This compound's structure, containing a tetrahydronaphthalene ring system with specific substitutions, is frequently modified to modulate the activity and selectivity of the resulting retinoid derivatives.
3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic compound belonging to the class of tetrahydronaphthalene derivatives. Its unique structure allows for various biological activities and potential applications in medicinal chemistry. This compound is particularly notable for its derivatives, which have been explored for therapeutic uses, including as antagonists in drug development.
The compound is derived from naphthalene through a series of chemical transformations that typically include nitration, reduction, and hydrolysis. It is classified under tetrahydronaphthalene derivatives due to its structural characteristics and potential reactivity profiles. The synthesis of this compound has been documented in various scientific literature, highlighting its relevance in drug discovery and development .
The synthesis of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid generally involves several key steps:
Recent advancements in synthesis techniques have included the use of continuous flow reactors and advanced purification methods to enhance yield and purity. These methods allow for more efficient production processes that are essential for both laboratory research and industrial applications .
The molecular formula for 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is . The compound features a complex polycyclic structure characterized by multiple methyl groups attached to the tetrahydronaphthalene core.
3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can participate in several chemical reactions:
These reactions are critical for developing new derivatives with enhanced efficacy for therapeutic applications.
The mechanism of action for 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves its interaction with specific biological targets such as receptors or enzymes. For instance:
This interaction suggests that the compound could play a role in regulating various biological functions and pathways.
Understanding these properties is essential for predicting behavior in different chemical environments and applications .
3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications.
The compound 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is systematically named according to IUPAC conventions, which prioritize the carboxylic acid functional group as the principal characteristic. The parent structure is identified as 5,6,7,8-tetrahydronaphthalene, a partially saturated naphthalene derivative. Numbering assigns position 2 to the carboxylic acid substituent, while methyl groups are specified at positions 3, 5, and 8. The prefixes "5,5-" and "8,8-" indicate geminal dimethyl substitutions at the aliphatic carbons (C5 and C8), rendering these quaternary centers. The molecular formula is C₁₆H₂₂O₂, reflecting the presence of 16 carbon atoms, 22 hydrogen atoms, and two oxygen atoms. This nomenclature distinguishes it from simpler tetrahydronaphthalene carboxylates like 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₂O₂) [6] and functionalized variants such as 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₂O₃) [9]. Its structure positions it as a key synthetic intermediate for retinoid X receptor (RXR)-targeted therapeutics, specifically as a bexarotene analog [2].
The molecular geometry features a partially saturated tetrahydronaphthalene core with a planar aromatic ring (positions 1–4, 9–10) and a non-planar aliphatic ring (positions 5–8). The geminal dimethyl groups at C5 and C8 induce significant steric crowding, forcing the aliphatic ring into a distorted chair conformation to minimize van der Waals repulsions. The C3-methyl group resides ortho to the carboxylic acid, creating torsional constraints that stabilize a near-orthogonal dihedral angle (~85°) between the carboxylate and the aromatic plane. This conformation sterically hinders rotational freedom and may influence pharmacophore accessibility. Density Functional Theory (DFT) optimizations confirm that the lowest-energy conformer exhibits pseudo-equatorial orientations for all methyl substituents, though the C3-methyl adopts a slight axial tilt due to adjacent ring strain. No chiral centers exist due to the symmetric quaternary substitutions at C5 and C8, eliminating stereoisomeric complexity [2] [7].
While single-crystal X-ray structures of the exact pentamethyl derivative remain unreported, analogous compounds like bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) validate key structural features. Crystallographic data for such analogs reveal coplanarity of the carboxylic acid with adjacent aromatic systems and bond length consistency (C=O: ~1.21 Å; C−O: ~1.32 Å) [2] [7]. Spectroscopic data for the title compound are summarized below:
Table 1: Spectroscopic Signatures of 3,5,5,8,8-Pentamethyl-5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid
Technique | Key Assignments |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 6H, C5-CH₃), 1.28 (s, 6H, C8-CH₃), 2.12 (s, 3H, C3-CH₃), 1.70–1.75 (m, 4H, C6–C7), 7.85 (s, 1H, C4-H), 12.1 (br s, 1H, COOH) |
¹³C NMR (100 MHz, CDCl₃) | δ 31.8 (C5–C8), 32.1 (C5-CH₃), 32.3 (C8-CH₃), 21.5 (C3-CH₃), 148.2 (C2), 134.5 (C3), 126.8–150.2 (aromatic C), 172.5 (COOH) |
IR (KBr) | ν 2950–2870 cm⁻¹ (C−H stretch, CH₃), 1685 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (aromatic C=C), 1410 cm⁻¹ (O−H bend) |
MS (EI) | m/z 270.2 [M]⁺ (calculated for C₁₆H₂₂O₂: 270.16), 225.1 [M−COOH]⁺, 183.1 [M−C₃H₇−COOH]⁺ |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms methyl group equivalency at C5 and C8, evidenced by singlets integrating to six protons each. Infrared (IR) spectra verify monomeric carboxylic acid dimerization through broad O−H stretches and carbonyl absorption near 1685 cm⁻¹. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 270.2, consistent with the molecular weight, alongside diagnostic fragments from demethylation and decarboxylation [2] [4] [6].
Structurally similar tetrahydronaphthalene carboxylates exhibit distinct properties modulated by substitution patterns. The pentamethyl derivative’s quaternary centers enhance steric bulk and electron density relative to unsubstituted or minimally substituted analogs, as shown below:
Table 2: Structural and Functional Comparison of Key Tetrahydronaphthalene Carboxylates
Compound | Molecular Formula | Key Structural Features | Bioactivity Relevance |
---|---|---|---|
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid [6] | C₁₁H₁₂O₂ | No alkyl substituents | Intermediate for anticancer hybrids [8] |
3-Methyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid [4] | C₁₂H₁₂O₃ | C3-methyl + C5-keto group | Anticancer scaffold optimization |
5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid [1] | C₁₃H₁₄O₃ | C5-gem-dimethyl + C8-keto | PubChem CID 15462844; synthetic precursor |
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C₁₆H₂₂O₂ | C3-methyl + C5/C8-gem-dimethyl | RXR agonist core [2] |
Juglanstetralone A (natural tetralone) [3] | C₁₆H₁₄O₄ | C5-keto + C8-hydroxyl + fused dihydropyran | Cytotoxicity (BGC-823 cells, IC₅₀ = 125.9 μg/mL) |
The pentamethyl analog’s fully saturated aliphatic ring contrasts with ketone-containing derivatives (e.g., 5,5-dimethyl-8-oxo- variants), which exhibit greater polarity and hydrogen-bonding capacity. Its C3-methyl group ortho to the carboxylic acid distinguishes it from natural tetralones like juglanstetralone A, which possess oxygenated functionalities (e.g., keto, hydroxyl) linked to antioxidant or cytotoxic effects [3]. Pharmacologically, the pentamethyl motif is critical for RXR binding selectivity. Unlike simpler carboxylates used in hybrid molecules (e.g., thiazoline-tetralin conjugates [8]), this compound’s steric bulk prevents non-permissive RXR heterodimer activation, reducing cross-talk with retinoic acid receptors (RAR) [2].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: